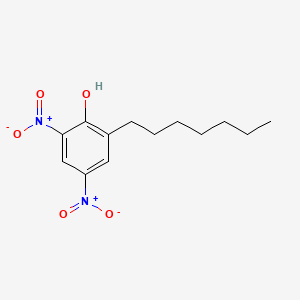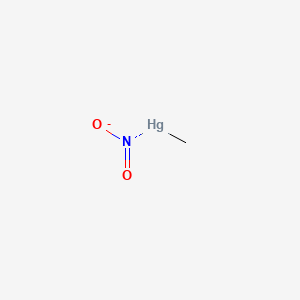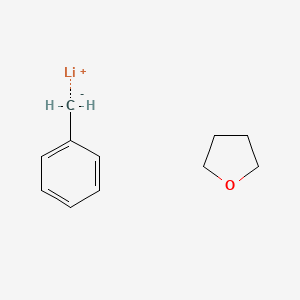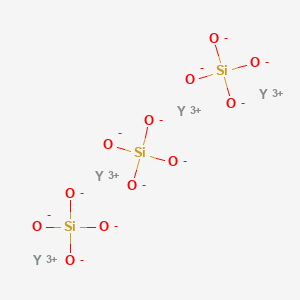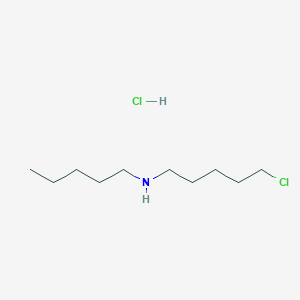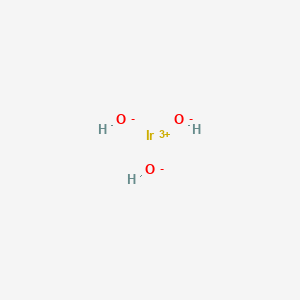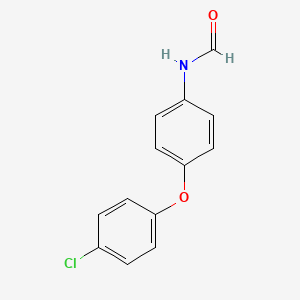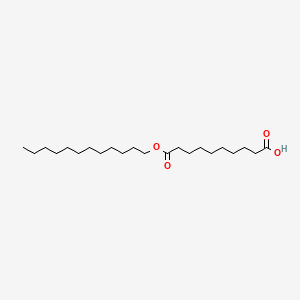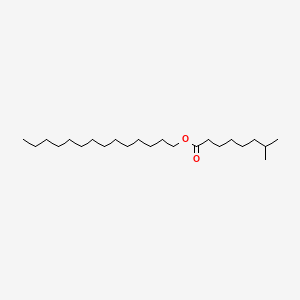![molecular formula C6H6N4S B12648588 3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione CAS No. 5399-96-2](/img/structure/B12648588.png)
3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of appropriate hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often include refluxing in solvents like ethanol or acetic acid, with catalysts such as p-toluenesulfonic acid or sodium acetate .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the thione sulfur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride.
Solvents: Ethanol, acetic acid.
p-Toluenesulfonic acid, sodium acetate.Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparaison Avec Des Composés Similaires
3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione can be compared with other similar compounds in the pyrazolopyrimidine family:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent CDK2 inhibition and anticancer properties.
Pyrido[2,3-d]pyrimidine: Used in the development of kinase inhibitors for cancer therapy.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit CDK2 with high potency .
Propriétés
Numéro CAS |
5399-96-2 |
|---|---|
Formule moléculaire |
C6H6N4S |
Poids moléculaire |
166.21 g/mol |
Nom IUPAC |
3-methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione |
InChI |
InChI=1S/C6H6N4S/c1-3-4-5(10-9-3)6(11)8-2-7-4/h2H,1H3,(H,9,10)(H,7,8,11) |
Clé InChI |
KZWAHNDJDKTTTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)C(=S)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



